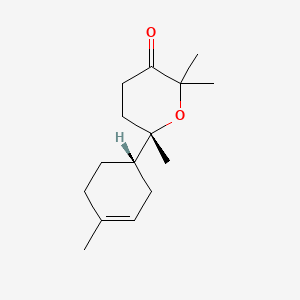

2,2,6-Trimethyl-6-(4-methylcyclohex-3-en-1-yl)oxan-3-one

Description

Contextualization within Natural Products Chemistry and Terpenoid Biosynthesis

Bisabolone oxide A is classified as a sesquiterpenoid, a diverse group of natural products built from a 15-carbon skeleton. nanu-skincare.com These compounds are a significant subclass of terpenoids, which are synthesized from five-carbon isoprene (B109036) units. The biosynthesis of all terpenoids, including sesquiterpenes, originates from two primary building blocks: isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).

The journey to Bisabolone oxide A begins with the head-to-tail condensation of two molecules of IPP with one molecule of DMAPP. This reaction is catalyzed by farnesyl pyrophosphate synthase (FPPS) to produce farnesyl pyrophosphate (FPP), a C15 intermediate that serves as the universal precursor for all sesquiterpenoids. mdpi.comnih.gov From FPP, a variety of terpene synthases (TPS) catalyze complex cyclization and rearrangement reactions to generate the vast diversity of sesquiterpene skeletons. mdpi.com Specifically, the biosynthesis of Bisabolone oxide A is understood to proceed via the oxidation of the precursor molecule, (-)-α-bisabolol. nih.gov The enzymatic machinery within organisms like German chamomile (Matricaria chamomilla) facilitates this transformation, leading to the formation of Bisabolone oxide A and related compounds. mdpi.comnih.gov

Historical Trajectory of Bisabolone Oxide A Investigations

Bisabolone oxide A has long been recognized as a characteristic component of the essential oil derived from German chamomile (Matricaria chamomilla), a plant with a long history of use in traditional medicine. asianpubs.orgrjpharmacognosy.irnepjol.info Early investigations into the chemical constituents of chamomile oil identified a group of bioactive sesquiterpenoids, including bisabolol and its oxides.

More focused studies have successfully isolated and characterized Bisabolone oxide A. For instance, researchers investigating Matricaria chamomilla grown in Iran isolated and purified major components from the plant's capitula (flower heads) using techniques like thin-layer chromatography (TLC) and column chromatography. They identified one of these components as bisabolonoxid (Bisabolone oxide A) and confirmed its chemical structure using infrared (IR) spectroscopy, proton nuclear magnetic resonance (1H NMR), and mass spectrometry (MS). asianpubs.org

Further advancements in separation science have enabled more efficient isolation of this compound. A notable method combines solvent assisted flavor evaporation (SAFE) with centrifugal partition chromatography (CPC), a form of countercurrent chromatography. This technique successfully isolated α-bisabolone oxide A from Matricaria chamomilla, and its identity was rigorously confirmed by nuclear magnetic resonance (NMR) spectroscopy and gas chromatography-mass spectrometry (GC-MS). nih.gov These and other similar investigations have solidified the structural identity of Bisabolone oxide A and confirmed its status as a significant natural product in chamomile.

Current Research Landscape and Significance of Bisabolone Oxide A in Chemical Biology

The current interest in Bisabolone oxide A is largely driven by its diverse biological activities, which make it a valuable molecule for chemical biology research and a potential lead for various applications. One of its most well-defined roles is as an inhibitor of α-glucosidase, an enzyme involved in carbohydrate metabolism. chemsrc.commedchemexpress.com This inhibitory action positions Bisabolone oxide A as a compound of interest in studies related to metabolic disorders.

Beyond enzyme inhibition, research has unveiled a broader spectrum of bioactivities. Studies have demonstrated that Bisabolone oxide A possesses antibacterial properties, showing efficacy against both Gram-positive and Gram-negative bacteria. researchgate.net It has also exhibited acaricidal (mite-killing) activity, suggesting its potential as a basis for developing more environmentally benign pesticides. researchgate.net In some cases, the oxidized forms of bisabolol, such as Bisabolone oxide A, show enhanced biological effects compared to their precursor. For example, α-bisabolol oxide A was reported to have higher antioxidant activity than α-bisabolol. nih.gov

The significance of Bisabolone oxide A in chemical biology stems from its specific interactions with biological targets like α-glucosidase, allowing it to be used as a chemical probe to study enzymatic function and metabolic pathways. Its presence as a key phytochemical in German chamomile, a widely utilized medicinal plant, continues to fuel research into its therapeutic potential and the synergistic effects it may have with other constituents of the plant. rjpharmacognosy.irusda.gov The exploration of its biological activities is ongoing, with potential applications in pharmaceuticals and agriculture.

Structure

3D Structure

Properties

IUPAC Name |

2,2,6-trimethyl-6-(4-methylcyclohex-3-en-1-yl)oxan-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O2/c1-11-5-7-12(8-6-11)15(4)10-9-13(16)14(2,3)17-15/h5,12H,6-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJWZYBQLHJQQJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(CC1)C2(CCC(=O)C(O2)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00945220 | |

| Record name | 2,2,6-Trimethyl-6-(4-methylcyclohex-3-en-1-yl)oxan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00945220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.35 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22567-38-0 | |

| Record name | (S-(R*,R*))-Dihydro-2,2,6-trimethyl-6-(4-methyl-3-cyclohexen-1-yl)-2H-pyran-3(4H)-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022567380 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2,6-Trimethyl-6-(4-methylcyclohex-3-en-1-yl)oxan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00945220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Abundance and Advanced Isolation Methodologies of Bisabolone Oxide a

Botanical Sources and Geographic Distribution of Bisabolone Oxide A Chemotypes

Bisabolone oxide A is a prominent constituent in the essential oil of German chamomile (Matricaria chamomilla L.), a member of the Asteraceae family native to Southern and Eastern Europe and Western Asia. mdpi.comnih.gov The chemical composition of chamomile essential oil, however, exhibits significant variation, leading to the classification of different chemotypes based on the dominant sesquiterpenoid. The α-bisabolone oxide A chemotype is one such classification, where it is the major component. nih.govtandfonline.com

Studies of Matricaria chamomilla populations have revealed a clear link between geographical location and the prevalent chemotype. For instance, a comprehensive analysis of twelve Iranian populations identified α-bisabolone oxide A as the primary constituent in most, with concentrations ranging from 45.64% to 65.41%. nih.gov Specifically, accessions from Dashtestan and Andimeshk in Iran showed high levels of α-bisabolone oxide A, at 58.3% and 63.5% respectively. tandfonline.com Research comparing Iranian genotypes with German and Hungarian varieties found that while the European varieties were of the α-bisabolol oxide A chemotype, several Iranian accessions were distinctly of the α-bisabolone oxide A chemotype, suggesting a strong genetic influence on the essential oil profile. nih.govtandfonline.com

Further global studies have identified the bisabolone oxide A chemotype in chamomile from Ukraine. nih.gov In contrast, other regions are dominated by different chemotypes; for example, bisabolol oxide A is prevalent in Central Europe, Egypt, and Chile, while bisabolol oxide B types are characteristic of South American collections, particularly from Argentina. researchgate.net The essential oil from Nepal is characterized by a high content of (E)-beta-farnesene, with bisabolone oxide A present as a minor component (4.0%). biocrick.com Besides Matricaria chamomilla, bisabolone oxide A has also been identified in the essential oil of Artemisia gmelinii from northeast China. biocrick.com

| Geographic Location/Accession | Chemotype | Bisabolone Oxide A Content (%) | Reference |

|---|---|---|---|

| Iran (Dashtestan) | α-bisabolone oxide A | 58.3 | tandfonline.com |

| Iran (Andimeshk) | α-bisabolone oxide A | 63.5 | tandfonline.com |

| Iran (General) | α-bisabolone oxide A | 45.64 - 65.41 | nih.gov |

| Ukraine | Bisabolone oxide A | Dominant | nih.gov |

| Nepal | (E)-beta-farnesene | 4.0 | biocrick.com |

Advanced Extraction Techniques for Bisabolone Oxide A from Complex Biological Matrices

The isolation of bisabolone oxide A from plant sources necessitates efficient extraction methods that can overcome the challenges posed by complex biological matrices. researchgate.netnih.gov While traditional methods like hydrodistillation are common, advanced techniques offer improved efficiency, reduced solvent consumption, and shorter extraction times. csic.esscielo.org.pe

| Pressure (bar) | Temperature (°C) | Key Findings/Extracted Components | Reference |

|---|---|---|---|

| 100 | 40 | Extract contained 25.8% bisabolol oxides. | ni.ac.rs |

| 210 | 65 | Optimal conditions for overall essential oil yield (0.87% w/w). | scielo.org.co |

| 100-400 | 40 | Major compounds were α-bisabolol oxide A and pentacosane. | mdpi.com |

| 250 | 40 | Highest extraction yield and content of active components. | researchgate.net |

Subcritical Water Extraction (SWE) Parameters for Bisabolone Oxide A Isolation

Subcritical Water Extraction (SWE), also known as pressurized hot water extraction, is an environmentally friendly method that uses water at high temperatures (100-374°C) and pressures to extract compounds. researchgate.netcsic.es The polarity of water decreases at elevated temperatures, allowing it to solubilize less polar compounds like sesquiterpenoids. mdpi.comcore.ac.uk Research on SWE of essential oil from Matricaria chamomilla has demonstrated its effectiveness. One study investigated the effect of temperature (100, 125, 150, and 175°C) and flow rate (1, 2, and 4 ml/min) on the extraction. ije.ir It was found that at an optimal temperature of 150°C and a flow rate of 4 mL/min for 120 minutes, a high-quality essential oil was obtained, which included α-bisabolone oxide A. researchgate.netije.ir Increasing the flow rate at 150°C was shown to enhance the extraction of α-bisabolone oxide A. ije.ir

Microwave-Assisted and Ultrasound-Assisted Extraction Developments for Bisabolone Oxide A

Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) are advanced methods that use microwave and ultrasonic energy, respectively, to disrupt plant cell walls and enhance solvent penetration, leading to more efficient extraction. nih.govmdpi.com These techniques offer reduced extraction times and lower energy consumption compared to conventional methods. csic.esnih.gov While specific studies optimizing MAE and UAE for bisabolone oxide A are not prevalent, their application for extracting sesquiterpenoids from chamomile has been explored. A comparison of hydrodistillation (HD), microwave-assisted hydrodistillation (MWHD), and SFE for chamomile volatiles found that MWHD (at 180 W for 2 hours) provided an isolate that was qualitatively and quantitatively similar to traditional HD, with oxygenated sesquiterpenes being dominant. ni.ac.rs The combination of these green techniques, such as microwave pretreatment followed by ultrasound-assisted extraction (MPUAE), has been proposed as a highly efficient method for extracting bioactive compounds from plant materials. nih.gov

Chromatographic and Non-Chromatographic Purification Protocols for Bisabolone Oxide A

Following extraction, purification is essential to isolate bisabolone oxide A from the complex mixture of compounds present in the crude extract. nih.gov This typically involves various chromatographic techniques.

Preparative Chromatography Techniques (e.g., HPLC, GC) for Bisabolone Oxide A

Preparative High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for isolating pure compounds. diva-portal.orgresearchgate.net Preparative HPLC is used to separate and purify target chemicals from mixed solutions, such as natural product extracts. metwarebio.comtaawon.com

A successful method for isolating several sesquiterpenoids from Matricaria chamomilla, including α-bisabolone oxide A, involved a multi-step chromatographic approach. nih.gov The initial extract, obtained via solvent-assisted flavor evaporation (SAFE), was first subjected to centrifugal partition chromatography (CPC), a form of liquid-liquid chromatography. nih.govnih.gov Using a biphasic solvent system of n-heptane/ethyl acetate/methanol/water (5/2/5/2 v/v/v/v), α-bisabolone oxide A was successfully isolated. nih.gov In cases where co-elution occurred, further purification steps such as size-exclusion chromatography (SEC) or column chromatography on silica (B1680970) gel were employed to achieve high purity. nih.govnih.gov Preparative thin-layer chromatography (TLC) has also been utilized for the isolation of sesquiterpenoids like α-bisabolol oxide A from chamomile essential oil. dergipark.org.tr While preparative GC is a known technique for isolating volatile natural products, specific applications detailing the isolation of bisabolone oxide A are less common in the reviewed literature. researchgate.netoup.com

Countercurrent Chromatography Approaches for Bisabolone Oxide A

Countercurrent chromatography (CCC), a form of liquid-liquid partition chromatography, has proven to be an effective technique for the isolation and purification of bisabolone oxide A from plant extracts. nih.govnih.govfau.deresearchgate.net This method avoids the use of solid stationary phases, which can cause irreversible adsorption of the sample, thus ensuring high recovery of the target compounds. nih.govresearchgate.net

In a notable study, researchers successfully isolated bisabolone oxide A from the (semi)volatile fraction of Matricaria chamomilla L. nih.govnih.govx-mol.comresearchgate.net The process began with the enrichment of sesquiterpenes and sesquiterpenoids from a chamomile distillate using solvent-assisted flavor evaporation (SAFE). nih.govnih.gov The crucial step involved the selection of a suitable biphasic solvent system for the CCC separation. nih.gov The Arizona S system, composed of n-heptane/ethyl acetate/methanol/water in a 5/2/5/2 (v/v/v/v) ratio, was identified as optimal for separating the target compounds. nih.govnih.govx-mol.com

The lab-scale CCC separation was then successfully scaled up to a semi-preparative centrifugal partition chromatography (CPC) column. nih.govnih.govx-mol.com This enabled the isolation of α-bisabolone oxide A with a purity of 94%, as determined by gas chromatography-mass spectrometry (GC-MS). nih.gov The isolated compound was further characterized using nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.gov

Table 1: Countercurrent Chromatography Parameters for Bisabolone Oxide A Isolation

| Parameter | Details | Reference |

| Technique | Countercurrent Chromatography (CCC), Centrifugal Partition Chromatography (CPC) | nih.govnih.gov |

| Plant Source | Matricaria chamomilla L. | nih.govnih.gov |

| Initial Extraction | Solvent Assisted Flavor Evaporation (SAFE) | nih.govnih.gov |

| Solvent System | n-heptane/ethyl acetate/methanol/water (5/2/5/2 v/v/v/v) | nih.govnih.govx-mol.com |

| Purity Achieved | 94% | nih.gov |

| Characterization | GC-MS, NMR | nih.govnih.gov |

Membrane-Based Separation Strategies for Bisabolone Oxide A

Membrane-based separation technologies offer a promising and sustainable alternative to conventional methods for the isolation of valuable compounds like terpenoids. nih.govresearchgate.nettum.demdpi.com These techniques are often applied to high-value terpenoids that are difficult to separate using simpler methods like extraction and crystallization. nih.gov The separation is based on the physicochemical properties of the membrane, such as pore size, charge, and hydrophobicity. nih.gov

While specific studies detailing the direct isolation of bisabolone oxide A using membrane technology are not prevalent, the principles apply to terpenoids in general. nih.govfrontiersin.org Techniques such as microfiltration (MF), ultrafiltration (UF), nanofiltration (NF), and pervaporation are employed for the recovery of terpenoids. nih.govresearchgate.net For hydrophobic compounds like sesquiterpenoids, membrane-assisted solvent extraction using hydrophobic membranes and appropriate organic solvents is a viable approach. tum.de For instance, n-heptane has been shown to be an effective solvent for the extraction of monoterpenes in a hollow-fibre membrane contactor setup. tum.de This approach could be adapted for the selective extraction of bisabolone oxide A from aqueous solutions or fermentation broths. nih.govtum.de

Optimization Strategies for Enhanced Yield and Purity of Isolated Bisabolone Oxide A

Optimizing the isolation process is crucial for obtaining high yields and purity of bisabolone oxide A. A multi-step approach combining different techniques often yields the best results.

Following initial extraction, chromatographic techniques are essential for purification. The successful use of countercurrent chromatography (CCC) and centrifugal partition chromatography (CPC) demonstrates the importance of selecting the right solvent system. nih.govnih.gov The choice of the biphasic liquid system is the most challenging yet critical step in developing a CCC/CPC separation method. nih.gov

Furthermore, subsequent purification steps may be necessary to resolve co-eluting compounds. In the isolation of compounds from chamomile, α-bisabolol oxide A and (Z)-en-yn-dicycloether co-eluted during CPC but were successfully separated by subsequent size-exclusion chromatography (SEC). nih.govnih.govx-mol.com Similarly, other mixtures were separated using column chromatography with silica gel as the stationary phase. nih.govnih.govx-mol.com

Table 2: Optimization of Bisabolone Oxide A Isolation from Matricaria chamomilla

| Step | Method | Key Optimization Parameter | Outcome | Reference |

| Enrichment | Solvent Assisted Flavor Evaporation (SAFE) | Efficiently concentrates (semi)volatile compounds. | Enriched sesquiterpenoid fraction. | nih.govnih.gov |

| Primary Separation | Centrifugal Partition Chromatography (CPC) | Selection of biphasic solvent system (n-heptane/ethyl acetate/methanol/water). | Isolation of α-bisabolone oxide A. | nih.govnih.govx-mol.com |

| Secondary Purification | Size-Exclusion Chromatography (SEC) / Silica Gel Column Chromatography | Separation of co-eluting compounds. | Increased purity of final product. | nih.govnih.govx-mol.com |

By systematically combining and optimizing these advanced methodologies, it is possible to achieve high yield and purity of bisabolone oxide A for further research and application.

Biosynthetic Pathways and Enzymology of Bisabolone Oxide a

Elucidation of Precursor Molecules in Bisabolone Oxide A Biosynthesis (e.g., Farnesyl Diphosphate)

The journey to synthesizing bisabolone oxide A begins with the universal five-carbon (C5) isoprenoid building blocks: isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). notulaebotanicae.ronih.gov These precursors are generated through two primary metabolic routes within plant cells: the mevalonate (B85504) (MVA) pathway, which is active in the cytosol, and the methylerythritol phosphate (B84403) (MEP) pathway, located in the plastids. nih.govmdpi.com

The key C15 precursor for all sesquiterpenoids, including bisabolone oxide A, is (E,E)-farnesyl diphosphate (FPP). mdpi.comwikipedia.org FPP is formed through the sequential head-to-tail condensation of two molecules of IPP with one molecule of DMAPP. nih.govmdpi.com This crucial condensation reaction is catalyzed by the enzyme farnesyl diphosphate synthase (FPPS), which is considered a key rate-limiting and branch-point enzyme in terpenoid biosynthesis. notulaebotanicae.ronih.gov From FPP, the pathway diverges to create a vast array of sesquiterpene structures, one of which is the bisabolane (B3257923) skeleton that forms the foundation of bisabolone oxide A. notulaebotanicae.ronih.gov

Identification and Functional Characterization of Key Enzymes Catalyzing Bisabolone Oxide A Formation

The conversion of the linear precursor FPP into the final complex structure of bisabolone oxide A requires the coordinated action of at least two major classes of enzymes: terpene synthases (TPSs) for forming the characteristic carbon skeleton, and oxidative enzymes for subsequent functionalization.

Terpene synthases (TPSs) are responsible for the intricate cyclization of FPP to form the diverse scaffolds of sesquiterpenes. nih.gov In the case of bisabolone oxide A, the immediate precursor is (−)-α-bisabolol. The formation of α-bisabolol from FPP is catalyzed by a specific sesquiterpene synthase known as α-bisabolol synthase (BBS). nih.govmdpi.com This enzyme facilitates the ionization of the diphosphate group from FPP, creating a reactive carbocation that undergoes a series of rearrangements and cyclization to yield the bisabolyl cation intermediate, which is then quenched by water to form α-bisabolol. royalsocietypublishing.orgacs.org The gene encoding this enzyme, such as MrBBS from Matricaria recutita, has been identified and functionally characterized. nih.gov

Following the formation of the α-bisabolol skeleton, subsequent oxidative modifications are required to produce bisabolone oxide A. These reactions are primarily catalyzed by cytochrome P450 monooxygenases (P450s). scholaris.catandfonline.com P450s are a large and versatile family of heme-thiolate enzymes that typically utilize NADPH as a reducing agent to activate molecular oxygen, inserting one oxygen atom into the substrate. scholaris.caucl.ac.uknih.gov While the specific P450 enzyme responsible for the conversion of α-bisabolol to bisabolone oxide A in chamomile has not been definitively isolated, studies on related terpenoid pathways strongly suggest their involvement. scholaris.canih.gov For example, research on the biosynthesis of hernandulcin, another bisabolane sesquiterpenoid, has involved screening for P450s capable of oxidizing the (+)-epi-α-bisabolol substrate. scholaris.ca It is through the action of these specific P450s that α-bisabolol is converted to its various oxide derivatives, including bisabolol oxide A, bisabolol oxide B, and bisabolone oxide A. nih.govmdpi.com

Table 1: Key Enzymes in the Biosynthesis of Bisabolone Oxide A

| Enzyme Class | Specific Enzyme Example | Gene (example) | Substrate(s) | Product(s) | Function |

| Isoprenyl Transferase | Farnesyl Diphosphate Synthase (FPPS) | CnFPPS notulaebotanicae.ro | IPP, DMAPP | Farnesyl Diphosphate (FPP) | Catalyzes the formation of the C15 sesquiterpene precursor. notulaebotanicae.ro |

| Terpene Synthase | α-Bisabolol Synthase (BBS) | MrBBS nih.gov | Farnesyl Diphosphate (FPP) | (−)-α-Bisabolol | Forms the core α-bisabolol carbon skeleton through cyclization. nih.govmdpi.com |

| Monooxygenase | Cytochrome P450 (P450) | - | (−)-α-Bisabolol | Bisabolone Oxide A | Catalyzes the final oxidation steps to yield the target compound. scholaris.caucl.ac.uk |

Genetic Regulation and Transcriptional Control of Bisabolone Oxide A Biosynthetic Genes

The production of bisabolone oxide A and related terpenoids in plants is tightly regulated, primarily at the level of gene transcription. uni-halle.de The expression of key biosynthetic genes, such as those encoding FPPS and BBS, is controlled by a complex network of regulatory factors. Studies on German chamomile have identified the genes MrFPS and MrBBS and revealed that their expression levels vary depending on the developmental stage of the plant, with the highest levels often found in the flowers. nih.gov

Analysis of the promoter regions of these genes has uncovered numerous cis-acting regulatory elements. nih.gov These elements are binding sites for transcription factors (TFs) that can enhance or suppress gene expression in response to developmental cues and environmental stimuli. nih.gov Transcription factor families such as WRKY, AP2, and MYB have been identified as potential regulators of the α-bisabolol biosynthesis pathway in chamomile. nih.gov Furthermore, genome-wide association studies (GWAS) in chamomile have successfully identified single nucleotide polymorphisms (SNPs) associated with variations in the content of α-bisabolol and other bisaboloids, providing a direct link between genetic makeup and chemical phenotype. d-nb.info

Reconstitution of Bisabolone Oxide A Biosynthetic Pathways In Vitro and In Vivo (Heterologous Expression Systems)

To overcome the low abundance of bisabolone oxide A in natural sources and to facilitate detailed enzymatic studies, its biosynthetic pathway has been reconstituted in microbial hosts. anr.fr This approach, known as heterologous expression, involves transferring the relevant biosynthetic genes from the source plant into a well-characterized microorganism, such as the bacterium Escherichia coli or the yeast Saccharomyces cerevisiae. mdpi.comacs.orgresearchgate.net

Scientists have successfully expressed genes for terpene synthases and P450s in these microbial "cell factories". asm.orgnih.govrsc.org For instance, expressing an α-bisabolol synthase gene allows the host to convert FPP, a metabolite naturally present in the host, into α-bisabolol. researchgate.net To achieve the final product, the system can be further engineered to co-express the specific P450 monooxygenases responsible for oxidizing α-bisabolol. ucl.ac.uk These reconstituted systems are invaluable for confirming enzyme function, studying reaction mechanisms, and producing specific terpenoids for further research. mdpi.comresearchcommons.org

Chemoenzymatic and Synthetic Biology Approaches to Bisabolone Oxide A Production

The fields of synthetic biology and metabolic engineering offer powerful strategies for optimizing the production of bisabolone oxide A. anr.frrsc.org A primary goal is to increase the metabolic flux towards the desired product. This can be achieved by overexpressing key enzymes in the pathway, such as FPPS and BBS, and up-regulating the entire MVA pathway to boost the supply of the FPP precursor. acs.orgsciepublish.com Another common strategy is to down-regulate or eliminate competing pathways that drain the precursor pool, such as the sterol biosynthesis pathway which also uses FPP. researchgate.net

Chemoenzymatic synthesis combines the high selectivity of biocatalysts with the efficiency of chemical reactions. acs.orgtandfonline.com In this approach, a microbial host might be engineered to produce a key intermediate like α-bisabolol in high quantities. researchgate.net This biologically-produced intermediate can then be purified and converted to the final product, bisabolone oxide A, through a specific chemical oxidation step. This hybrid approach can overcome challenges associated with expressing complex enzymes like P450s or can provide access to novel, non-natural derivatives by using synthetic substrate analogs in the enzymatic step. acs.org These advanced methodologies pave the way for sustainable and high-yield production of valuable terpenoids. acs.orgrsc.org

Chemical Synthesis Strategies for Bisabolone Oxide a and Its Analogues

Retrosynthetic Analysis and Total Synthesis Approaches to Bisabolone Oxide A

A direct total synthesis exclusively for Bisabolone oxide A has not been extensively documented in peer-reviewed literature. However, its synthesis can be logically planned through the well-established synthesis of its immediate precursors, (-)-α-bisabolol and bisabolol oxide A.

A plausible retrosynthetic analysis of Bisabolone oxide A begins by identifying the final required chemical transformation: the oxidation of the secondary alcohol of bisabolol oxide A to a ketone. Bisabolol oxide A can be disconnected via an oxidative cyclization of α-bisabolol. The α-bisabolol core itself can be disconnected into simpler, commercially available fragments. For instance, total syntheses of related bisabolane (B3257923) sesquiterpenes like (±)-curcumene and (±)-xanthorrhizol have been achieved using bromobenzene (B47551) derivatives and isoprenylacetone as key starting materials. mdpi.comnih.gov Another approach involves the stereospecific acid-catalyzed cyclization of an epoxy alcohol, which can be derived from linalool (B1675412), a readily available chiral monoterpene. mdpi.com

Total synthesis approaches, therefore, logically target the construction of the α-bisabolol framework first. One documented strategy for a related bisabolane, (Z)-α-bisabolene, utilizes the Horner-Wittig reaction to stereoselectively form a key trisubstituted alkene bond. rsc.org Syntheses of other bisabolane sesquiterpenoids have been accomplished through a 1,4-conjugate addition of an aldehyde to a vinyl ketone, followed by an intramolecular aldol (B89426) condensation to form the characteristic cyclohexene (B86901) ring. rsc.org Once the α-bisabolol structure is assembled, subsequent oxidation steps can lead to Bisabolone oxide A.

Stereoselective and Enantioselective Synthesis of Bisabolone Oxide A

Achieving the correct stereochemistry is a critical challenge in the synthesis of Bisabolone oxide A, which possesses multiple stereocenters. The stereochemical configuration is typically established during the synthesis of the α-bisabolol precursor.

The enantioselective synthesis of the bisabolol scaffold relies heavily on modern asymmetric synthesis techniques. Chiral catalysts and auxiliaries are employed to induce stereoselectivity. researchgate.net

Asymmetric Catalysis : Metal-catalyzed asymmetric oxidation is a significant pathway for installing chirality. For example, the stereoselective total synthesis of (−)-α-bisabolol can be achieved through asymmetric epoxidation reactions. researchgate.net The use of chiral ligands, such as chiral hydroxamic acids, in complex with transition metals can facilitate these transformations with high enantioselectivity. researchgate.net

Chiral Pool Synthesis : An alternative strategy is to start from a naturally occurring chiral molecule (the "chiral pool"). For instance, a stereoselective synthesis of a key tetrahydropyran (B127337) building block related to the bisabolol oxides uses the (R)- and (S)-enantiomers of linalool as starting materials. mdpi.com This approach leverages the pre-existing chirality of the starting material to control the stereochemistry of the final product.

Controlling the relative stereochemistry between multiple chiral centers (diastereoselectivity) is crucial. This is often managed in cyclization reactions or other bond-forming steps where new stereocenters are created.

In the synthesis of the bisabolol oxide core, an acid-catalyzed cyclization of an acyclic epoxy-alcohol precursor can proceed with high stereospecificity, transferring the chirality from the epoxide to the newly formed ring system. mdpi.com Similarly, intramolecular aldol condensations used to form the six-membered ring in some bisabolane syntheses can be influenced by existing stereocenters to favor the formation of one diastereomer over others. rsc.org Enzymatic cascade reactions have also been explored for the stereoselective synthesis of vicinal diols, which are key structural motifs in oxidized bisabolanes, demonstrating high diastereoselectivity (de > 99%) in certain cases. uni-duesseldorf.de

Semi-Synthetic Modifications of Bisabolone Oxide A from Related Natural Precursors

Semi-synthesis, starting from a readily available natural product, is a highly efficient route to Bisabolone oxide A. The most logical and common precursor is (-)-α-bisabolol, the main active component of chamomile essential oil. mdpi.comnih.gov

(-)-α-Bisabolol is known to undergo oxidation to form bisabolol oxides A and B as major products. mdpi.commdpi.com This transformation can be achieved through biotransformation using microorganisms. Several fungal strains have been shown to effectively convert (-)-α-bisabolol into its oxidized derivatives.

Microbial Transformation : The fungus Thamnidium elegans has been used to convert (-)-α-bisabolol into both α-bisabolol oxide A and B. acgpubs.org Other fungi, such as Aspergillus niger and Glomerella cingulata, have been reported to transform α-bisabolol into bisabolol oxide B and further hydroxylated derivatives. mdpi.comresearchgate.net These enzymatic processes can offer high selectivity under mild conditions. acgpubs.orgresearchgate.net A study using Absidia coerulea resulted in eleven hydroxylated metabolites of (-)-α-bisabolol, demonstrating the feasibility of biocatalytic oxidation to generate diverse, more polar derivatives. mdpi.com

Once bisabolol oxide A is obtained, a final chemical oxidation step is required to convert the secondary alcohol into the ketone functionality of Bisabolone oxide A. Standard oxidation reagents for secondary alcohols, such as chromium-based reagents (e.g., PCC, PDC) or milder, more modern methods (e.g., Dess-Martin periodinane, Swern oxidation), would be suitable for this transformation.

| Precursor | Transformation | Product | Method | Reference |

| (-)-α-Bisabolol | Oxidation | α-Bisabolol oxide A / B | Microbial Transformation (Thamnidium elegans) | acgpubs.org |

| (-)-α-Bisabolol | Hydroxylation / Oxidation | Hydroxylated bisabolol oxides | Microbial Transformation (Absidia coerulea) | mdpi.com |

| (-)-α-Bisabolol | Oxidation | Bisabolol oxide B | Microbial Transformation (Aspergillus niger) | mdpi.com |

| Bisabolol oxide A | Oxidation | Bisabolone oxide A | Chemical Oxidation (Proposed) |

Design and Synthesis of Structurally Diversified Bisabolone Oxide A Analogues

The synthesis of analogues of Bisabolone oxide A is a strategy to explore structure-activity relationships and potentially discover compounds with enhanced or novel biological activities. Modifications can be made to the core structure of the precursor, α-bisabolol, or to the final product.

One successful approach has been the glycosidation of α-bisabolol. The synthesis of various α-bisabolol glycosides, including fucopyranoside, glucoside, and rhamnoside derivatives, has been reported. researchgate.net This modification significantly increases the hydrophilicity of the parent molecule and has been shown to markedly enhance its cytotoxic activity against several cancer cell lines. researchgate.net For example, α-bisabolol α-L-rhamnopyranoside showed the most potent activity in one study. researchgate.net

Another avenue for creating analogues is to synthesize related bisabolane skeletons with different aromatic or aliphatic side chains. Palladium-catalyzed cross-coupling reactions have been employed to synthesize a variety of aromatic bisabolene (B7822174) derivatives, demonstrating a versatile method for modifying the side chain attached to the cyclohexene ring. nih.gov Furthermore, the chemical reactivity of the bisabolol oxide structure allows for reactions like esterification or etherification at the hydroxyl group, or electrophilic additions to the double bond, to create a library of new compounds. smolecule.com

Advanced Analytical Methodologies for Bisabolone Oxide a

Spectroscopic Techniques for Structural Elucidation and Conformation of Bisabolone Oxide A

Spectroscopic methods are paramount for deciphering the intricate molecular architecture of Bisabolone Oxide A. These techniques probe the molecule's interaction with electromagnetic radiation, yielding data on its atomic connectivity, functional groups, and three-dimensional arrangement.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules like Bisabolone Oxide A. While one-dimensional (1D) NMR spectra (¹H and ¹³C) provide initial information about the chemical environment of protons and carbons, two-dimensional (2D) NMR techniques are essential for assembling the complete molecular structure. d-nb.info

Techniques such as Correlation Spectroscopy (COSY) reveal proton-proton coupling networks, allowing for the tracing of adjacent protons within the molecule's spin systems. For Bisabolone Oxide A, COSY would be instrumental in establishing the connectivity within the cyclohexene (B86901) ring and the tetrahydropyranone ring.

Table 1: Application of 2D NMR Techniques for Bisabolone Oxide A Structural Elucidation

| NMR Technique | Information Provided | Application to Bisabolone Oxide A |

| COSY (Correlation Spectroscopy) | Shows ¹H-¹H spin-spin couplings between adjacent protons. | Maps the proton network within the cyclohexene ring and the tetrahydropyranone ring. |

| HSQC (Heteronuclear Single Quantum Coherence) | Correlates directly attached ¹H and ¹³C nuclei. | Assigns specific carbon atoms to their attached protons. |

| HMBC (Heteronuclear Multiple Bond Correlation) | Shows long-range (2-3 bond) correlations between ¹H and ¹³C nuclei. | Connects the different structural fragments, such as the two ring systems, and confirms the positions of quaternary carbons and functional groups. |

| NOESY (Nuclear Overhauser Effect Spectroscopy) | Reveals through-space proximity of protons, providing information on stereochemistry and conformation. | Helps determine the relative configuration of stereocenters by identifying protons that are close to each other in space. mdpi.com |

Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of Bisabolone Oxide A, as well as for gaining structural insights through fragmentation analysis. d-nb.info High-Resolution Mass Spectrometry (HRMS), often utilizing Time-of-Flight (TOF) or Orbitrap analyzers, provides highly accurate mass measurements, allowing for the determination of the elemental formula (C₁₅H₂₄O₂) with a high degree of confidence. acgpubs.org

Electron Ionization (EI) MS, commonly coupled with Gas Chromatography (GC), produces characteristic fragmentation patterns that serve as a chemical fingerprint for identification. The mass spectrum of a related compound, α-bisabolol oxide A, shows key fragments that are consistent with the bisabolane (B3257923) skeleton. acgpubs.org For bisabolol oxides, a base peak at m/z 143 is often observed. acgpubs.orgnih.gov

Tandem mass spectrometry (MS/MS) can be used to further investigate the structure by isolating a specific parent ion and inducing further fragmentation. This provides more detailed information about the connectivity of the molecule and helps to differentiate between isomers.

Table 2: Reported Mass Spectrometry Data for Bisabolol Oxides

| Compound | Technique | Key m/z Values (relative intensity %) | Notes |

| α-Bisabolol oxide A | EI-MS | 238 [M]⁺ (1), 220 (2), 180 (3), 159 (3), 143 (100), 134 (18), 125 (36), 107 (26), 93 (37), 81 (12), 71 (24), 59 (17), 43 (40) | Data reported for a metabolite (M2) identified as α-Bisabolol oxide A. acgpubs.org |

| α-Bisabolol oxide B | GC-MS | m/z Top Peak: 143; 2nd Highest: 105; 3rd Highest: 43 | Data from NIST Mass Spectrometry Data Center. nih.gov |

Bisabolone Oxide A is a chiral molecule, meaning it has non-superimposable mirror images (enantiomers). Determining the absolute configuration of its stereocenters is a significant analytical challenge. Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a powerful, non-destructive method for this purpose. researchgate.netthieme-connect.com

The modern approach involves a combination of experimental measurements and quantum chemical calculations. mdpi.com The ECD spectra of all possible stereoisomers of the molecule are calculated using time-dependent density functional theory (TD-DFT). thieme-connect.com These calculated spectra are then compared with the experimentally measured ECD spectrum of the isolated natural product. A good match between the experimental spectrum and one of the calculated spectra allows for the unambiguous assignment of the absolute configuration. researchgate.netcas.cz This methodology has been successfully applied to establish the absolute configuration of structurally diverse and conformationally flexible molecules, including bisabolol sesquiterpenes. researchgate.netthieme-connect.com While other techniques like Optical Rotatory Dispersion (ORD) and Vibrational Circular Dichroism (VCD) can also be used, ECD is routinely applied for natural product configuration assignment. mdpi.comcas.cz

Chromatographic Quantification and Purity Assessment of Bisabolone Oxide A

Chromatographic techniques are essential for separating Bisabolone Oxide A from complex mixtures, such as plant extracts, and for quantifying its concentration and assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a robust technique for the quantification and purity analysis of non-volatile or thermally labile compounds like Bisabolone Oxide A. sigmaaldrich.com A typical HPLC method involves a reversed-phase (RP) column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.govscielo.br

Method development and validation are critical to ensure the reliability of the quantitative data. nih.gov Validation is performed according to established guidelines and includes the assessment of several key parameters: scielo.br

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. nih.gov

Precision: The closeness of agreement between a series of measurements, assessed at intra-day and inter-day levels. nih.gov

Accuracy: The closeness of the test results obtained by the method to the true value, often determined through recovery studies. nih.gov

Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be present in the sample matrix. nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. scielo.br

While a specific validated HPLC method for Bisabolone Oxide A is not detailed in the provided context, methods developed for the related compound α-bisabolol, using a mobile phase of acetonitrile and water with UV detection, demonstrate the applicability of this technique for quantitative analysis in biological matrices and other preparations. nih.gov

Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) is the premier technique for the analysis of volatile compounds and is widely used for the identification and quantification of Bisabolone Oxide A in essential oils. d-nb.infobiocrick.com In this method, the volatile components of a sample are separated in a GC column (e.g., a polar Innowax or non-polar DB-5 column) and then detected and identified by a mass spectrometer. acgpubs.orgmdpi.com

Identification is typically achieved by comparing the obtained mass spectrum and the calculated Kovats Retention Index (RI) with those of authentic reference standards or with data from spectral libraries like NIST. nih.govthieme-connect.com GC-MS analysis has shown that Bisabolone Oxide A is a significant constituent in the essential oils of various plants, particularly Matricaria chamomilla (chamomile). biocrick.commdpi.com The relative concentration of Bisabolone Oxide A can vary depending on the plant's origin and the extraction method used. mdpi.comscispace.com This technique is crucial for the chemical profiling and quality control of essential oils containing this compound. dntb.gov.ua

Table 3: Occurrence of Bisabolone Oxide A in Essential Oils Determined by GC-MS

| Plant Source | Relative Percentage (%) | Notes |

| Matricaria chamomilla (from Nepal) | 4.0% | Major components were (E)-β-farnesene (42.2%) and α-bisabolol oxide A (22.3%). biocrick.com |

| Matricaria chamomilla (from Iran) | 45.64–65.41% | Identified as the major constituent in most of the twelve populations studied. biocrick.com |

| Matricaria chamomilla | Varies | Identified as one of the primary differentiating components between chamomile from different geographical areas. mdpi.com |

| Viola calcarata | Present | Found alongside bisabolol oxide A and B, and α-bisabolol. mdpi.com |

| Matricaria chamomilla (Pilot scale extraction) | 62.16% | The main component identified using a pilot-scale hydro-distillation method. scispace.com |

Chiral Separation Techniques for Enantiomeric Analysis of Bisabolone Oxide A

The analysis of enantiomers is critical in many fields, including pharmaceuticals and natural products, as different enantiomers of a chiral compound can exhibit distinct biological activities. csfarmacie.cz Bisabolone oxide A possesses chiral centers, making the separation and analysis of its stereoisomers essential for a complete understanding of its properties. Various analytical techniques have been developed for the separation of enantiomers, with chromatographic and electrophoretic methods being the most prominent. csfarmacie.czmdpi.com

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography (GC) is a powerful and established technique for the separation of volatile and thermally stable enantiomers. gcms.cz This method utilizes a chiral stationary phase (CSP) within the capillary column, which interacts differently with each enantiomer, leading to different retention times and thus, separation. gcms.cz The most common CSPs for GC are based on derivatized cyclodextrins.

In the context of natural products, capillary GC is a standard method for analyzing the composition of essential oils, where compounds like α-Bisabolone oxide A are often found. scribd.com Chiral capillary GC (CC-GC) in particular, has proven to be a valuable tool for characterizing the enantiomeric profiles of constituents within these oils. acgpubs.org This is crucial for authenticity assessment, as natural compounds typically exist as a single predominant optical isomer, while synthetic versions are often racemic mixtures. acgpubs.orgmdpi.com The analysis of enantiomeric ratios can help detect adulteration and characterize regional differences between oils. acgpubs.org

While the GC analysis of essential oils containing α-Bisabolone oxide A is documented, specific, detailed studies focusing on the resolution of its individual enantiomers using chiral GC are not extensively reported in the available literature. scribd.com However, the general methodology is well-suited for such an analysis, provided a suitable cyclodextrin-based chiral column is selected. The development of a successful separation would involve optimizing parameters such as the temperature program, carrier gas flow rate, and the specific type of chiral stationary phase.

Table 1: Comparison of Chiral Stationary Phases for Gas Chromatography

| Chiral Selector Type | Common Derivatives | Typical Applications |

| Cyclodextrins | Derivatized α-, β-, and γ-cyclodextrins (e.g., permethylated, acetylated) | Terpenes, alcohols, esters, ketones, lactones |

| Chiral Metal Complexes | Metal chelates (e.g., Ni(II), Mn(II)) with chiral ligands | Amino acid derivatives, alcohols |

| Chiral Ionic Liquids | Imidazolium or pyridinium (B92312) cations with chiral anions or side chains | Diverse racemates, including alcohols and esters |

Chiral High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is one of the most widely used techniques for enantiomeric separation due to its versatility and applicability to a broad range of compounds. csfarmacie.czanalyticaltoxicology.com Chiral separation in HPLC is typically achieved through one of three main strategies:

Direct Separation using Chiral Stationary Phases (CSPs): This is the most common approach, where the sample is passed through a column containing a chiral stationary phase. The enantiomers form transient diastereomeric complexes with the CSP, leading to different retention times. csfarmacie.czmdpi.com Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used for their broad enantiorecognition capabilities.

Using Chiral Mobile Phase Additives (CMPAs): A chiral selector is added to the mobile phase, which forms diastereomeric complexes with the analyte enantiomers in the mobile phase. These complexes are then separated on a standard achiral column.

Indirect Separation via Chiral Derivatization: The enantiomers are reacted with a chiral derivatizing agent (CDA) to form stable diastereomeric molecules prior to analysis. These diastereomers can then be separated on a conventional achiral column. mdpi.com

For a compound like Bisabolone oxide A, direct separation using a CSP would be the most straightforward approach. The selection of the appropriate CSP and mobile phase is crucial for achieving resolution. csfarmacie.cz Although specific application notes detailing the chiral HPLC separation of Bisabolone oxide A are scarce, methods developed for other sesquiterpenes, such as α-bisabolol, can provide a starting point for method development. researchgate.net A systematic screening of different polysaccharide-based CSPs under various mobile phase conditions (e.g., normal-phase, reversed-phase, or polar organic mode) would likely yield a successful enantioseparation.

Capillary Electrophoresis for Chiral Resolution

Capillary Electrophoresis (CE) has emerged as a highly efficient technique for chiral analysis, offering advantages such as high separation efficiency, rapid analysis times, and minimal consumption of samples and chiral selectors. chromatographyonline.comnih.gov In a standard CE setup, enantiomers, having identical charge-to-size ratios, migrate together and cannot be separated. diva-portal.org

To achieve chiral resolution, a chiral selector must be added to the background electrolyte (BGE). diva-portal.org The chiral selector interacts diastereomerically with the enantiomers, leading to differences in their effective mobility and enabling their separation. Cyclodextrins and their derivatives are the most frequently used chiral selectors in CE due to their versatility and strong enantiorecognition capabilities. diva-portal.orgmdpi.com Other selectors include macrocyclic antibiotics (like vancomycin), crown ethers, and chiral ionic liquids. chromatographyonline.comdiva-portal.orgnih.gov

The development of a chiral CE method for Bisabolone oxide A would involve optimizing several parameters, including the type and concentration of the chiral selector, the pH and concentration of the background electrolyte, applied voltage, and capillary temperature. mdpi.com Given the success of CE in separating a wide variety of chiral compounds, it represents a highly promising technique for the enantiomeric analysis of Bisabolone oxide A, even though specific applications have not been detailed in current literature.

In Situ and Real-Time Monitoring Methodologies for Bisabolone Oxide A in Biological and Synthetic Systems

In situ and real-time monitoring techniques are invaluable for understanding and optimizing processes by providing continuous data on the concentration of specific compounds as a reaction or biological process unfolds. These methods allow for the tracking of reactants, intermediates, and products without the need for discrete sampling and offline analysis.

For Bisabolone oxide A, these methodologies could be applied to track its formation during chemical synthesis, its biosynthesis in engineered organisms, or its biotransformation from precursors like α-bisabolol. mdpi.commdpi.com

In biological systems, such as microbial fermentation or enzymatic reactions, monitoring the production of Bisabolone oxide A is crucial for process optimization. One relevant approach is the real-time monitoring of gene expression. For instance, in the biosynthesis of the precursor α-bisabolol in Matricaria recutita, quantitative real-time PCR (qPCR) has been used to analyze the expression levels of genes encoding key enzymes like farnesyl diphosphate (B83284) synthase and α-bisabolol synthase. mdpi.com This method provides real-time insight into the metabolic activity leading to precursor formation.

Another technique applicable to biological matrices is bioautography, which combines planar chromatography with biological detection. This method has been used for the in-situ detection of active components, including bisabolol oxides, in chamomile extracts, allowing for the localization of antibacterial activity directly on the chromatogram. researchgate.net Furthermore, studies monitoring the release of essential oil components, including α-bisabolol, from various matrices over time provide a framework for how the stability and release of Bisabolone oxide A could be tracked in delivery systems. mdpi.com

In synthetic systems, such as the chemical oxidation of α-bisabolol to Bisabolone oxide A or its production via biotransformation with microorganisms like Absidia coerulea, real-time monitoring is key to understanding reaction kinetics and maximizing yield. mdpi.com Spectroscopic techniques such as Fourier-transform infrared spectroscopy (FTIR) or Raman spectroscopy could potentially be used for in-line monitoring of the reaction mixture, tracking the disappearance of the precursor and the appearance of the product by observing changes in characteristic vibrational bands. Hyphenated techniques, such as coupling a liquid chromatography system to the reactor (on-line HPLC), would allow for the quasi-real-time quantification of Bisabolone oxide A and any byproducts, providing a detailed profile of the reaction progress.

Table 2: Potential Methodologies for In Situ and Real-Time Monitoring of Bisabolone Oxide A

| Methodology | System Type | Principle | Potential Application |

| Quantitative PCR (qPCR) | Biological (Biosynthesis) | Measures the amplification of specific DNA sequences to quantify gene expression levels in real-time. mdpi.com | Monitoring the expression of synthase or oxidase genes involved in the Bisabolone oxide A biosynthetic pathway in engineered microbes. |

| On-line HPLC | Synthetic / Biological | A small stream from a reactor is automatically injected into an HPLC system for frequent analysis. | Tracking the concentration of Bisabolone oxide A and its precursor (α-bisabolol) during a chemical synthesis or biotransformation process. researchgate.net |

| In-line Spectroscopy (FTIR/Raman) | Synthetic | A spectroscopic probe inserted into the reactor measures vibrational spectra of the mixture to determine component concentrations. | Real-time monitoring of functional group changes to follow the conversion of α-bisabolol to Bisabolone oxide A during a synthesis. |

| Bioautography | Biological (Screening) | Chromatographic separation followed by in-situ biological assay (e.g., antimicrobial) on the plate. researchgate.net | Rapidly screening fractions from a natural extract or biotransformation broth to identify those containing biologically active Bisabolone oxide A. |

Mechanistic Investigations of Bisabolone Oxide a Biological Activities Preclinical Models

Molecular Targets and Binding Mechanisms of Bisabolone Oxide A

The precise molecular targets and binding mechanisms of Bisabolone oxide A are not yet well-defined in the scientific literature. While some studies have pointed towards its interaction with certain enzymes, comprehensive investigations into its binding kinetics, receptor interactions, and protein-ligand dynamics are lacking.

Some evidence suggests that Bisabolone oxide A possesses inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion. However, detailed kinetic studies to determine the nature and extent of this inhibition are not yet available in published preclinical models. Key kinetic parameters, which are crucial for understanding the potency and mechanism of enzyme inhibitors, have not been reported for Bisabolone oxide A.

Table 1: Enzyme Inhibition Kinetics of Bisabolone Oxide A

| Enzyme | IC50 | Ki | Type of Inhibition | Reference |

|---|

This table is based on currently available preclinical data. "Data not available" indicates that no specific values have been reported in the reviewed literature.

There are currently no available preclinical studies that investigate the direct interaction of Bisabolone oxide A with specific cellular receptors or its potential role as an allosteric modulator. Allosteric modulators bind to a site on a receptor distinct from the primary binding site, causing a conformational change that can enhance or inhibit the receptor's activity. Research in this area would be critical to understanding the full spectrum of Bisabolone oxide A's biological effects.

Detailed protein-ligand interaction studies, such as those using Surface Plasmon Resonance (SPR), have not been reported for Bisabolone oxide A. SPR is a powerful technique for characterizing the binding affinity and kinetics between a ligand (like Bisabolone oxide A) and a protein target in real-time. The absence of such studies means that the specific protein targets of Bisabolone oxide A and the dynamics of these interactions remain unknown.

Cellular and Subcellular Modulatory Effects of Bisabolone Oxide A

The effects of Bisabolone oxide A on cellular and subcellular signaling pathways are not well-documented. While related compounds, such as α-bisabolol, have been shown to modulate key inflammatory pathways, direct evidence for Bisabolone oxide A's activity in these areas is lacking.

No preclinical studies have specifically demonstrated the modulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) or MAPK (mitogen-activated protein kinase) signaling pathways by Bisabolone oxide A. These pathways are crucial in regulating inflammation, cell proliferation, and apoptosis. While some studies on structurally related sesquiterpenoids suggest potential anti-inflammatory effects through modulation of these pathways, direct experimental evidence for Bisabolone oxide A is needed to confirm similar activity.

Table 2: Modulation of Signal Transduction Pathways by Bisabolone Oxide A

| Pathway | Effect (Activation/Inhibition) | Key Molecular Changes | Cell/Animal Model | Reference |

|---|---|---|---|---|

| NF-κB | Data not available | Data not available | Data not available | N/A |

This table reflects the absence of specific preclinical data on the modulation of these pathways by Bisabolone oxide A.

Comprehensive studies on the global changes in gene expression or the proteome in response to treatment with Bisabolone oxide A have not been published. Gene expression profiling and proteomic analyses are valuable tools for identifying the broader cellular impact of a compound and for uncovering novel mechanisms of action. Such studies would provide significant insights into the cellular and subcellular responses to Bisabolone oxide A exposure.

Membrane Permeability and Cellular Uptake Mechanisms of Bisabolone Oxide A

The entry of a compound into a cell is a critical first step for its biological activity. The mechanisms governing how Bisabolone oxide A crosses the cell membrane have not been extensively detailed in specific studies. However, based on its molecular structure as a sesquiterpenoid, certain inferences can be drawn about its likely transport mechanisms. Small molecules can traverse the plasma membrane primarily through passive diffusion if they are sufficiently lipophilic. nih.gov

Cellular uptake is a fundamental process for the delivery of therapeutic agents to their intracellular targets. nih.gov The primary barrier is the cell membrane, a phospholipid bilayer that is selectively permeable. nih.gov The main routes for a molecule to enter a cell are endocytosis (for larger molecules or particles) and passive diffusion or transporter-mediated uptake (for smaller molecules). aau.dk Endocytosis is an energy-dependent process involving the engulfment of substances and can be categorized into several types, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis. aau.dknih.govresearchgate.net Given the physicochemical properties typical of sesquiterpenes, it is plausible that Bisabolone oxide A utilizes a combination of these pathways, although passive diffusion is often a significant route for such lipophilic compounds. Studies on other nanoparticles have shown that uptake can be energy-dependent and mediated by pathways such as clathrin- and caveolae-dependent endocytosis. nih.gov

In Vitro Model Systems for Exploring Bisabolone Oxide A Biological Responses

In vitro models are indispensable tools for investigating the biological and mechanistic actions of compounds in a controlled environment before advancing to more complex living systems.

Cell-based assays provide a crucial platform for dissecting the molecular mechanisms of a compound's activity. sciencellonline.com These assays can measure a wide range of cellular responses, including changes in enzyme activity, gene expression, and signaling pathways. For a compound like Bisabolone oxide A, which is found in essential oils known for anti-inflammatory properties, relevant assays would likely probe its effects on inflammatory mediators. researchgate.net

Enzyme activity assays using cell lysates are particularly useful for identifying direct interactions between a compound and specific enzymes. nih.gov For instance, the activity of enzymes central to the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) or lipoxygenases, could be assessed in the presence of Bisabolone oxide A. nih.gov While specific research on Bisabolone oxide A is limited, studies on the related compound α-bisabolol have demonstrated inhibitory effects on the expression of COX-2 and inducible nitric oxide synthase (iNOS) in macrophage cell lines. researchgate.net Similarly, assays for nitric oxide (NO) production, a key signaling molecule in inflammation, are commonly used. mdpi.comnih.gov Fluorescence-based assays are often employed for their high sensitivity and suitability for high-throughput screening of enzyme inhibitors. mdpi.com

The table below summarizes common cell-based assays that could be used to elucidate the mechanisms of action for anti-inflammatory compounds like Bisabolone oxide A.

| Assay Type | Target/Purpose | Example Measurement | Potential Relevance for Bisabolone oxide A |

| Enzyme Activity Assay | Measure direct inhibition of pro-inflammatory enzymes. | COX-2 activity in macrophage cell lysates. | Investigation of anti-inflammatory properties. |

| Nitric Oxide (NO) Assay | Quantify reduction in NO production. | Griess assay on supernatant from stimulated cells. | Assessment of impact on inflammatory signaling. |

| Cytokine Quantification | Measure levels of secreted pro-inflammatory cytokines. | ELISA for TNF-α, IL-6 in cell culture media. | Understanding immunomodulatory effects. |

| Reporter Gene Assay | Determine effects on transcription factor activity (e.g., NF-κB). | Luciferase assay in cells with an NF-κB reporter construct. | Elucidation of upstream signaling pathway modulation. |

This table is interactive. Click on headers to sort.

Isolated organ and tissue bath systems bridge the gap between cell culture studies and whole-animal models. scireq.comnih.gov These ex vivo preparations allow researchers to study the effect of a compound on the functional response of an intact organ or tissue in a controlled environment, free from systemic homeostatic influences. scireq.com This methodology has a long history in pharmacology and is valuable for assessing physiological responses like muscle contraction, vascular tone, and secretion. nih.govnih.gov

For Bisabolone oxide A, such systems could be employed to investigate its effects on various physiological functions. For example, its anti-inflammatory properties could be explored in an isolated perfused lung model by measuring changes in edema or bronchoconstriction in response to an inflammatory stimulus. Similarly, segments of blood vessels could be used to determine if the compound has vasodilatory effects. While specific studies applying these models to Bisabolone oxide A are not prominent in the literature, the methodology remains a powerful tool for functional mechanistic investigation. reprocell.comemkatech.com

In Vivo Preclinical Animal Model Studies on Mechanistic Aspects of Bisabolone Oxide A

In vivo animal models are essential for understanding how a compound behaves in a complex, living biological system, providing insights into its efficacy and mechanisms of action. scitechnol.commdpi.com

Pharmacodynamic (PD) biomarkers are measurable indicators that signal a biological response to a therapeutic intervention. nih.gov In preclinical animal models, these biomarkers are critical for demonstrating that a compound is engaging its target and exerting the desired physiological effect. For compounds with anti-inflammatory potential, common animal models include carrageenan-induced paw edema in rats or mice. ijpras.com

In a study using a rat model of inflammation, essential oil rich in bisabolol oxides, including Bisabolone oxide A, was shown to have antihyperalgesic and antiedematous effects. researchgate.net In this context, the key pharmacodynamic biomarkers were:

Edema: The reduction in swelling of the rat paw after induction by an inflammatory agent like carrageenan. researchgate.net This is a direct measure of the anti-inflammatory effect.

Hyperalgesia: The reduction in pain sensitivity in the inflamed paw. This demonstrates an antinociceptive (pain-relieving) effect associated with the resolution of inflammation. researchgate.net

Beyond these functional readouts, molecular biomarkers can also be assessed from tissue or fluid samples. These may include levels of cytokines, chemokines, and matrix metalloproteinases, which are known to be involved in osteoarthritis and other inflammatory conditions. nih.gov

The table below details observed and potential pharmacodynamic biomarkers for Bisabolone oxide A in preclinical models.

| Biomarker Category | Specific Biomarker | Measurement Method | Finding/Potential Application |

| Physiological/Functional | Paw Edema | Plethysmometry (volume measurement) | Observed reduction in rat models with bisabolol oxides. researchgate.net |

| Physiological/Functional | Hyperalgesia (Pain Sensitivity) | von Frey filaments or pressure application meter | Observed reduction in rat models with bisabolol oxides. researchgate.net |

| Molecular (Tissue/Fluid) | Pro-inflammatory Cytokines (e.g., TNF-α, IL-8) | ELISA, Multiplex Assay | Potential markers to quantify the molecular anti-inflammatory effect. nih.gov |

| Molecular (Tissue/Fluid) | Matrix Metalloproteinases (MMPs) | Zymography, ELISA | Potential markers for effects on tissue degradation in chronic inflammation. nih.gov |

This table is interactive. Click on headers to sort.

Target engagement studies are designed to provide direct evidence that a compound is binding to its intended molecular target within a living organism. pelagobio.comnih.gov Confirming target engagement in vivo is a critical step in drug development, as it links the presence of the drug in the body to a direct molecular interaction, which is presumed to cause the observed pharmacodynamic effect. pelagobio.com

Various techniques can be used to measure target engagement. These include imaging methods like positron emission tomography (PET) with a radiolabeled tracer or ex vivo analysis of tissues from treated animals using methods like the Cellular Thermal Shift Assay (CETSA). nih.gov Chemoproteomic methods can also be applied to tissue lysates to identify which proteins are bound by the compound. nih.gov

Currently, there are no published target engagement studies specifically for Bisabolone oxide A in preclinical animal models. The molecular target(s) of Bisabolone oxide A have not been definitively identified, which is a prerequisite for designing such experiments. Future research would first need to identify the direct binding partners of the compound, after which in vivo target engagement studies could be developed to confirm this interaction in a relevant animal system and correlate it with the compound's anti-inflammatory effects.

Structure Activity Relationship Sar Studies of Bisabolone Oxide a and Its Derivatives

Rational Design and Combinatorial Synthesis of Bisabolone Oxide A Analogues for SAR Probing

The foundation of modern drug discovery often relies on the rational design of new molecules based on the structure of a lead compound. sciepublish.com In the context of Bisabolone Oxide A, rational design involves the strategic modification of its core scaffold to probe the structural requirements for its biological activities. This process is informed by computational studies and an understanding of the compound's interaction with its biological targets. The goal is to synthesize analogues that can systematically evaluate the importance of key functional groups, such as the pyranone ring, the ketone moiety, the stereocenters, and the cyclohexene (B86901) ring. cardiff.ac.ukikm.org.my

Strategies for creating derivatives often involve transformations of alkenes and alkynes, which are versatile building blocks for constructing varied carbo- and heterocyclic scaffolds. nih.gov For sesquiterpenes, site-directed mutagenesis of terpene synthases can be employed to rationally modify enzyme architecture, facilitating the production of novel oxygenated terpenes. cardiff.ac.uk Furthermore, the synthesis of substrate analogues can be used to intercept reaction pathways and generate novel terpenoids for activity screening. cardiff.ac.uk

Combinatorial synthesis represents a powerful extension of this approach, enabling the rapid generation of large, diverse libraries of related compounds. While specific combinatorial libraries for Bisabolone Oxide A are not extensively detailed in the literature, the principles of this technique are highly applicable. It would involve combining a set of core molecular scaffolds related to Bisabolone Oxide A with a variety of chemical building blocks to produce a multitude of analogues simultaneously. These libraries can then be screened for biological activity, allowing for a comprehensive exploration of the SAR landscape and the identification of compounds with enhanced properties.

Identification of Pharmacophores and Key Structural Motifs for Biological Activity

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure the optimal molecular interactions with a specific biological target. Identifying the pharmacophore of Bisabolone Oxide A is crucial for understanding its mechanism of action and for designing new, more effective analogues.

In-silico studies on bisabolol derivatives, including the oxides, have been instrumental in this area. dergipark.org.tr Computational analysis helps to identify key interaction points from a pharmacophore perspective. dergipark.org.trresearchgate.net For instance, investigations into the interactions with Bcl-2 family proteins have highlighted the importance of hydrophobic pockets. dergipark.org.trresearchgate.net The analysis of the ligand's binding pose reveals specific points where there is a significant intensity of interaction attraction, which are key components of the pharmacophore model. dergipark.org.trresearchgate.net

Molecular docking studies further elucidate these structural requirements by revealing specific interactions. The biological activity of Bisabolone Oxide A and its derivatives is often attributed to:

Hydrogen Bonding: The oxygen atoms in the pyranone ring and the ketone group are key hydrogen bond acceptors, forming critical links with amino acid residues in target proteins. japsonline.comnih.govresearchgate.net

Hydrophobic Interactions: The carbon skeleton, particularly the cyclohexene ring and the methyl groups, engages in hydrophobic interactions within the target's binding site. researchgate.netnih.gov

These features—the specific arrangement of hydrogen bond donors/acceptors and hydrophobic regions—constitute the essential pharmacophore of Bisabolone Oxide A for its various biological activities.

Computational Approaches to Bisabolone Oxide A SAR Analysis

Computational chemistry provides powerful tools for predicting and analyzing the interactions between a ligand like Bisabolone Oxide A and its biological targets, significantly accelerating drug discovery efforts. nih.gov These methods allow for the virtual screening of compounds and provide deep insights into the structural basis of activity. nih.govdovepress.com

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. japsonline.comresearchgate.net It is a key part of structure-based drug design. researchgate.net For Bisabolone Oxide A and its derivatives, docking studies have been performed against various enzymes to understand their inhibitory potential. japsonline.comnih.gov

These studies calculate a docking score, typically in kcal/mol, which estimates the binding affinity; a more negative score indicates a stronger predicted interaction. For example, Bisabolol oxide A was found to have a good docking score of -7.139 Kcal/mol against acetylcholinesterase (AChE). nih.govresearchgate.net In another study, it showed a binding energy of -10.741 kcal/mol against thymidylate kinase (TMK). japsonline.com

Docking simulations also reveal the specific binding mode. Bisabolone oxide has been shown to form two hydrogen bonds with the amino acid residues His118 and Gly119 in the active site of one target enzyme. japsonline.com Its isomer, α-bisabolol-oxide-B, demonstrated an even better binding energy score (-10.780 kcal/mol) against TMK, forming hydrogen bonds with Arg36 and Arg48 residues. japsonline.com These specific interactions within the active-site gorge of an enzyme are critical for its inhibitory activity. nih.govresearchgate.net

Molecular dynamics (MD) simulations can further refine the findings from docking. MD studies simulate the movement of the ligand-protein complex over time, providing insights into the stability of the predicted binding mode and the dynamic behavior of the interacting molecules. mdpi.comresearchgate.net

Table 1: Molecular Docking Scores of Bisabolone Oxide A and Related Compounds Against Various Protein Targets

| Compound | Protein Target | Docking Score (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Bisabolol oxide A | Acetylcholinesterase (AChE) | -7.139 | Hydrogen bonding and hydrophobic interactions | nih.govresearchgate.net |

| α-Bisabolol | Acetylcholinesterase (AChE) | -7.289 | Hydrogen bonding and hydrophobic interactions | nih.govresearchgate.net |

| Bisabolol oxide A | Thymidylate kinase (TMK) | -10.741 | Not specified | japsonline.com |

| α-Bisabolol-oxide-B | Thymidylate kinase (TMK) | -10.780 | Arg36, Arg48 | japsonline.com |

| Bisabolone oxide | DNA topoisomerase IV/subunit B | Not specified | His118, Gly119 | japsonline.com |

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. dovepress.comresearchgate.net A QSAR model can generate new compounds with better-predicted biological activity. dovepress.com